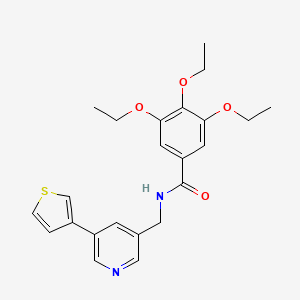![molecular formula C18H13Br2NO B2464633 9,11-ジブロモ-3-メトキシ-5,6-ジヒドロベンゾ[c]アクリジン CAS No. 866040-73-5](/img/structure/B2464633.png)
9,11-ジブロモ-3-メトキシ-5,6-ジヒドロベンゾ[c]アクリジン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,11-Dibromo-3-methoxy-5,6-dihydrobenzo[c]acridine is a chemical compound with the molecular formula C18H13Br2NO and a molecular weight of 419.11 g/mol . This compound is part of the acridine family, known for its rigid structure, planarity, and high thermal stability . Acridine derivatives have significant pharmacological, photophysical, and biological properties .
科学的研究の応用
9,11-Dibromo-3-methoxy-5,6-dihydrobenzo[c]acridine has several scientific research applications:
作用機序
Target of Action
Acridine derivatives, which this compound is a part of, have been known to interact with different biomolecular targets .
Mode of Action
Acridine derivatives are known to intercalate dna and inhibit enzymes like topoisomerase or telomerase . This suggests that 9,11-Dibromo-3-methoxy-5,6-dihydrobenzo[c]acridine may have a similar mode of action.
Biochemical Pathways
Given the potential dna intercalation and enzyme inhibition, it can be inferred that this compound may affect pathways related to dna replication and cell division .
Result of Action
Acridine derivatives have exhibited bioactivities such as anti-inflammatory, anticancer, antimicrobial, antitubercular, antiparasitic, antimalarial, antiviral, and fungicidal activities . This suggests that 9,11-Dibromo-3-methoxy-5,6-dihydrobenzo[c]acridine may have similar effects.
準備方法
The synthesis of 9,11-Dibromo-3-methoxy-5,6-dihydrobenzo[c]acridine typically involves the bromination of 3-methoxy-5,6-dihydrobenzo[c]acridine. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in an organic solvent such as chloroform or dichloromethane . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination . Industrial production methods may involve bulk synthesis and custom synthesis services to meet specific research needs .
化学反応の分析
9,11-Dibromo-3-methoxy-5,6-dihydrobenzo[c]acridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to form the corresponding dihydro derivative.
類似化合物との比較
Similar compounds to 9,11-Dibromo-3-methoxy-5,6-dihydrobenzo[c]acridine include:
7,8-Dibromo-3-methoxy-5,6-dihydrobenzo[c]acridine: Similar in structure but with bromine atoms at different positions.
3-Bromo-6-methoxy-2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c]acridine: Contains a bromo and methoxy group but with additional functional groups.
3,3-Dibutyl-8-methoxy-5,6-dihydrobenzo[c]acridine: Similar core structure with different substituents.
These compounds share the acridine core structure but differ in their substituents, leading to variations in their chemical and biological properties.
特性
IUPAC Name |
9,11-dibromo-3-methoxy-5,6-dihydrobenzo[c]acridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Br2NO/c1-22-14-4-5-15-10(8-14)2-3-11-6-12-7-13(19)9-16(20)18(12)21-17(11)15/h4-9H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLINVHLZPXRCQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C3=NC4=C(C=C(C=C4C=C3CC2)Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Br2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-((6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxamide](/img/structure/B2464552.png)
![3-[(3-bromophenyl)methyl]Pyrrolidine](/img/structure/B2464553.png)

![4-butoxy-N-(2-(o-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2464557.png)


![2-[(6-phenylpyridazin-3-yl)sulfanyl]-1-(piperidin-1-yl)ethan-1-one](/img/structure/B2464562.png)

![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B2464565.png)
amine](/img/structure/B2464566.png)

![2-(benzylsulfanyl)-3-phenylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2464570.png)
![(E)-3-(4-tert-butylphenyl)-N-[2-(1H-indol-3-yl)ethyl]prop-2-enamide](/img/structure/B2464572.png)
